7-Bromoindolizine
Description
7-Bromoindolizine is a brominated derivative of the indolizine heterocyclic system, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom. The bromine substituent at the 7-position significantly influences its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves 1,3-dipolar cycloaddition reactions between pyridinium ylides and acetylenic dipolarophiles under mild conditions, as demonstrated in multiple studies . For instance, this compound derivatives are synthesized by reacting N-phenacylpyridinium bromides with alkynes (e.g., ethyl propiolate) in the presence of anhydrous potassium carbonate and dimethylformamide (DMF), yielding products with high purity and moderate to excellent yields (41–96%) .
The compound’s structural features are confirmed via spectroscopic techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and LC-MS, with elemental analysis validating proposed formulas . For example, diethyl 7-acetyl-3-(4-bromobenzoyl)indolizine-1,2-dicarboxylate (2l) exhibits an [M+H]+ peak at m/z 428 in LC-MS and IR absorption bands at 1710 cm$ ^{-1} $ (ester C=O) and 1630 cm$ ^{-1} $ (benzoyl C=O) .
Properties
IUPAC Name |
7-bromoindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZYFMOZQDRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoindolizine can be achieved through several methods. One common approach involves the bromination of indolizine using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place in an organic solvent like dichloromethane or chloroform, under mild conditions. The bromination reaction is selective for the seventh position due to the electronic properties of the indolizine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound. Additionally, the purification of this compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation Reactions: The indolizine ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction Reactions: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indolizine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents is a common oxidizing agent. The reaction conditions may vary depending on the desired level of oxidation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent. The reactions are usually conducted under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indolizine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced indolizine compounds, respectively.
Scientific Research Applications
7-Bromoindolizine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 7-Bromoindolizine and its derivatives depends on their specific biological targets. In general, these compounds may interact with various enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, some this compound derivatives have been shown to inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Biological Activity
7-Bromoindolizine is a halogenated indolizine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in pharmacology, particularly concerning neurological and inflammatory diseases. This article examines the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
This compound is characterized by the presence of a bromine atom at the 7-position of the indolizine ring, which influences its reactivity and biological interactions. Its structure allows it to serve as a precursor for synthesizing more complex heterocyclic compounds.
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. Notably, it has been identified as an agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive functions and neuropsychiatric disorders.
Key Findings:
- α7 nAChR Activation : Research indicates that derivatives of this compound can selectively activate α7 nAChR, enhancing synaptic transmission in hippocampal neurons. The compound Br-IQ17B, a derivative of this compound, has shown an EC50 of approximately 1.8 μmol/L for α7 nAChR activation, with a Ki value of 14.9 nmol/L for displacing α7 blockers from hippocampal membranes .
- Antimicrobial Activity : Studies have demonstrated that derivatives exhibit promising antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
Biological Activities
The following table summarizes the significant biological activities associated with this compound:
Case Studies
Several case studies highlight the practical implications of using this compound derivatives in clinical settings:
- Cognitive Enhancement in Animal Models : In a study involving mice models, administration of Br-IQ17B resulted in improved performance in memory tasks, suggesting its potential as a cognitive enhancer .
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a derivative against resistant bacterial strains, demonstrating significant reduction in bacterial load compared to control treatments.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that specific derivatives could induce apoptosis, supporting their investigation as anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
